
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzylidene group, a hydrazino group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The hydrazone moiety is known to interact with various cellular targets, potentially leading to the inhibition of tumor growth.
Case Study:
A study demonstrated that derivatives of hydrazones could induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting that 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide may possess similar effects .
Antimicrobial Properties
Hydrazone compounds have been evaluated for their antimicrobial activity against a range of pathogens. The presence of the bromine atom enhances the lipophilicity and biological activity of the compound.
Case Study:
A comparative study showed that hydrazones with halogen substituents exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that This compound could be effective against infections .
Anti-inflammatory Effects
The compound may also have applications in treating inflammatory diseases due to its potential to modulate inflammatory pathways. Inhibition of pro-inflammatory cytokines has been observed in related compounds.
Case Study:
In vitro studies have shown that certain hydrazone derivatives can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting that This compound could be explored for its anti-inflammatory properties .
Comparative Analysis with Other Compounds
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide stands out due to its specific substitution pattern and the presence of the bromobenzylidene group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide, with the CAS number 357207-73-9, is a complex organic compound that has gained attention for its potential biological activities. This compound features a bromobenzylidene group, a hydrazino group, and a methylphenyl group, making it a versatile candidate for various chemical reactions and applications in scientific research.
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : 360.20 g/mol
- IUPAC Name : N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Synthesis
The synthesis typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then reacted with 4-methylphenyl isocyanate. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of hydrazones possess the ability to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation. The bromine substituent may enhance its interaction with biological targets, increasing its efficacy against various cancer cell lines .
The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor blockade. Detailed studies are necessary to clarify these interactions and the pathways involved in its biological activity .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Activity : A study published in Applied Sciences found that hydrazone derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that substitutions at specific positions significantly affected their efficacy .
- Anticancer Studies : Research published in Molecules highlighted that hydrazone derivatives could inhibit cancer cell growth by inducing apoptosis through caspase activation pathways. The study indicated that structural modifications could enhance anticancer potency.
- Toxicological Assessments : Toxicological evaluations have shown that this compound is very toxic to aquatic life, indicating environmental considerations must be taken into account when utilizing this compound in research and industry .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step process:
Hydrazone Formation : Condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate.
Acetamide Coupling : Reaction of the hydrazone with N-(4-methylphenyl)-2-oxoacetamide under reflux in ethanol or methanol.
Key Conditions :
- Solvent choice (polar aprotic solvents improve reactivity).
- Temperature control (60–80°C avoids side reactions like hydrolysis).
- Catalysts (acetic acid or piperidine accelerates imine formation).
Yield Optimization : Purity (>95%) is achieved via recrystallization in methanol or column chromatography .
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirms hydrazone (N–H ~10 ppm) and aromatic proton environments.
- IR Spectroscopy : Identifies C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at 414.05 Da).
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N within ±0.3%).
Note : X-ray crystallography resolves stereochemistry of the benzylidene moiety in crystalline forms .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or fungal strains.
- Structural Analogues : Substituents like bromine (electron-withdrawing) vs. methoxy (electron-donating) groups alter bioactivity.
Methodological Solutions : - Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Use isogenic cell lines to isolate target effects.
- Compare with structurally similar compounds (e.g., oxadiazole derivatives) to infer structure-activity relationships .
Q. Advanced: What strategies improve regioselectivity in substitution reactions at the benzylidene moiety?
Answer:
Regioselectivity is influenced by:
- Solvent Effects : Polar solvents (DMF) stabilize transition states for nucleophilic attack at the para position.
- Catalysts : Lewis acids (ZnCl₂) direct electrophilic substitution to the meta position.
- Steric Hindrance : Bulky substituents on the phenyl ring favor ortho/para selectivity.
Case Study : Bromination at the 3-position of the benzylidene group is achieved using NBS (N-bromosuccinimide) in CCl₄ under UV light .
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to DNA grooves or enzyme active sites (e.g., topoisomerase II).
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., hydrazino group as a hydrogen-bond donor).
- MD Simulations : Track stability of ligand-protein complexes over 100-ns trajectories (AMBER force field).
Validation : Compare with experimental data from fluorescence quenching or SPR assays .
Q. Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Degrades in acidic conditions (pH <3) via hydrolysis of the hydrazone bond. Stable in neutral to basic buffers (pH 7–9).
- Thermal Stability : Decomposes above 150°C; store at 4°C in inert atmospheres.
- Light Sensitivity : Bromine substituent increases susceptibility to photodegradation; use amber vials for storage .
Q. Advanced: How can researchers design derivatives to enhance bioavailability while retaining activity?
Answer:
- Lipophilicity Adjustments : Introduce methyl groups (logP optimization) or replace bromine with trifluoromethyl for metabolic stability.
- Prodrug Strategies : Convert the acetamide to a phosphate ester for improved aqueous solubility.
- SAR Studies : Test derivatives with modified hydrazine linkages (e.g., thiourea analogs) to balance potency and toxicity .
Q. Basic: What solvents and reagents are incompatible with this compound during synthesis?
Answer:
- Avoid : Strong oxidizing agents (KMnO₄) and reducing agents (LiAlH₄), which degrade the hydrazone bond.
- Incompatible Solvents : Chloroform (reacts with bromine) and DMSO (induces decomposition at high temps).
- Safe Alternatives : Ethanol, acetonitrile, and ethyl acetate for reactions and recrystallization .
Q. Advanced: What experimental designs are recommended for studying its mechanism of action in cancer cells?
Answer:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest).
- Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., MAPK/ERK suppression).
- Functional Assays : CRISPR screens to pinpoint genetic vulnerabilities (e.g., BRCA1-deficient cells) .
Q. Advanced: How can researchers validate the compound’s role in modulating enzyme activity (e.g., COX-2 or HDAC)?
Answer:
Properties
CAS No. |
357207-73-9 |
---|---|
Molecular Formula |
C16H14BrN3O2 |
Molecular Weight |
360.20 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
HDUVWRIDLLHXNG-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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